molecular formula C11H16N2O2 B6229158 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 856257-28-8

5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6229158
CAS No.: 856257-28-8
M. Wt: 208.26 g/mol
InChI Key: BOKPNZAWVOVNEK-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which makes them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the indazole core. One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The propan-2-yl group is then introduced through subsequent reactions, such as alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully chosen to optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indazole core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The indazole core can bind to enzymes and receptors, modulating their activity. The propan-2-yl group may enhance the compound's lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid: A closely related compound without the propan-2-yl group.

  • 5-Methyl-1H-indazole-3-carboxylic acid: Another indazole derivative with a methyl group instead of propan-2-yl.

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: The parent compound without the propan-2-yl group.

Uniqueness: 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid stands out due to the presence of the propan-2-yl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can lead to enhanced activity and selectivity in biological systems.

Properties

CAS No.

856257-28-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

BOKPNZAWVOVNEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(C1)C(=NN2)C(=O)O

Purity

95

Origin of Product

United States

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